molecular formula C8H15NO B13159333 1-Cyclopropyl-4-(methylamino)butan-1-one

1-Cyclopropyl-4-(methylamino)butan-1-one

Cat. No.: B13159333
M. Wt: 141.21 g/mol
InChI Key: MSFLBNJHYCKPRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclopropyl-4-(methylamino)butan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another approach is the cyclopropanation of 1,3-dihalopropanes with zinc powder in ethanol . These methods provide moderate to excellent yields and are widely used in laboratory settings.

Chemical Reactions Analysis

1-Cyclopropyl-4-(methylamino)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopropyl-4-(methylamino)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(methylamino)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the opening of the cyclopropane ring, leading to the formation of a covalent bond with target enzymes . This enzymatic cyclopropane ring-opening reaction is a key step in its bioactivity, influencing various cellular processes and pathways.

Comparison with Similar Compounds

1-Cyclopropyl-4-(methylamino)butan-1-one can be compared with other cycloalkanes, such as:

  • Cyclopropane (C3H6)
  • Cyclobutane (C4H8)
  • Cyclopentane (C5H10)
  • Cyclohexane (C6H12)

These compounds share the cycloalkane structure but differ in the size of the ring and the presence of functional groups . The unique combination of the cyclopropyl and methylamino groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-cyclopropyl-4-(methylamino)butan-1-one

InChI

InChI=1S/C8H15NO/c1-9-6-2-3-8(10)7-4-5-7/h7,9H,2-6H2,1H3

InChI Key

MSFLBNJHYCKPRU-UHFFFAOYSA-N

Canonical SMILES

CNCCCC(=O)C1CC1

Origin of Product

United States

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